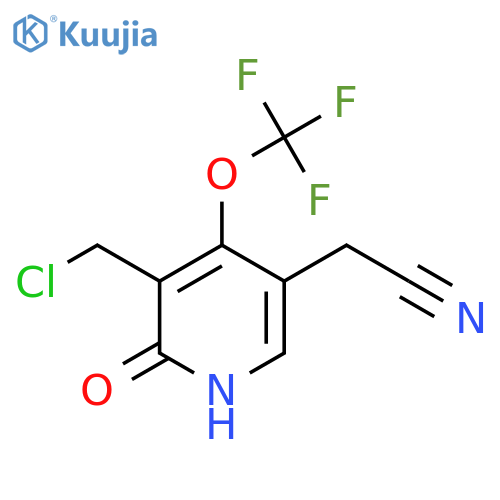Cas no 1804831-37-5 (3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile)

1804831-37-5 structure
商品名:3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile
CAS番号:1804831-37-5
MF:C9H6ClF3N2O2
メガワット:266.604351520538
CID:4830434
3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile
-
- インチ: 1S/C9H6ClF3N2O2/c10-3-6-7(17-9(11,12)13)5(1-2-14)4-15-8(6)16/h4H,1,3H2,(H,15,16)
- InChIKey: GYPRADYRTNISRT-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(NC=C(CC#N)C=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 445
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 62.1
3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097586-1g |
3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile |
1804831-37-5 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
1804831-37-5 (3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
